(2-(4-(Bromomethyl)phenyl)ethene-1,1,2-triyl)tribenzene
Overview
Description
(2-(4-(Bromomethyl)phenyl)ethene-1,1,2-triyl)tribenzene is a useful research compound. Its molecular formula is C27H21Br and its molecular weight is 425.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Prestaining of Proteins : A synthesized molecule closely related to the compound , 2-(4-(Bromomethyl)phenyl)-1,2,2-triphenylethene, has been found effective for specific fluorescent prestaining of cysteine-containing proteins in SDS-PAGE (Yu et al., 2013).
Polythiophenes with Azobenzene Units : Research involving new polythiophenes with azobenzene units, including compounds structurally similar to the target compound, has been conducted, indicating applications in material science (Tapia et al., 2010).
Probe for Sensing Applications : A diblock copolymer prepared with polystyrene and a derivative of the target compound, (PS-b-PTPEE), shows higher aggregation induced emission and acts as a highly sensitive probe for specific applications (Rasheed et al., 2019).
Chemical Sensing and Environmental Monitoring : A derivative, TPE-4N, exhibits multiple stimuli-responsiveness and reversible fluorescence, making it a promising candidate for chemical sensing and environmental monitoring (Wang et al., 2015).
Cancer Treatment : TPE-Br nanoparticles, closely related to the target compound, effectively kill HeLa cells and inhibit tumor growth without adverse effects on normal organs (Yang et al., 2018).
Multistimuli-Responsive Properties : Another study demonstrates the use of white-light-emitting ion gel, containing a derivative of the target compound, with multistimuli-responsive properties for potential applications in sensors, probes, and light-emitting materials (Tang et al., 2020).
Volatile Organic Compound Sensing : A synthesized porous metal-organic framework featuring a derivative of the target compound exhibits strong fluorescence and is capable of gas adsorption and sensing volatile organic compounds (Liu et al., 2015).
properties
IUPAC Name |
1-(bromomethyl)-4-(1,2,2-triphenylethenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21Br/c28-20-21-16-18-25(19-17-21)27(24-14-8-3-9-15-24)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19H,20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQFLZRLTIZMLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CBr)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-(Bromomethyl)phenyl)ethene-1,1,2-triyl)tribenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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